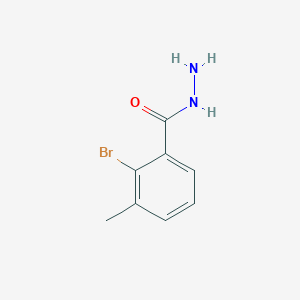

2-Bromo-3-methylbenzhydrazide

Description

2-Bromo-3-methylbenzhydrazide is a brominated aromatic hydrazide derivative characterized by a benzene ring substituted with a bromine atom at position 2 and a methyl group at position 3, linked to a hydrazide functional group (-CONHNH₂). Hydrazides are widely used in pharmaceutical synthesis, coordination chemistry, and materials science due to their ability to form stable complexes and participate in condensation reactions .

Properties

IUPAC Name |

2-bromo-3-methylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-3-2-4-6(7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERWYUGLUCYCRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methylbenzhydrazide typically involves the bromination of 3-methylbenzhydrazide. The process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methylbenzhydrazide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution: The methyl group on the benzene ring can direct electrophiles to the ortho and para positions, leading to further functionalization.

Reduction: The hydrazide group can be reduced to form corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or acyl chlorides in the presence of a Lewis acid catalyst.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Nucleophilic Substitution: Formation of substituted benzhydrazides.

Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or acyl derivatives.

Reduction: Formation of corresponding amines.

Scientific Research Applications

Chemistry: 2-Bromo-3-methylbenzhydrazide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: this compound has potential applications in medicinal chemistry. It can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and agrochemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methylbenzhydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the hydrazide group can interact with biological targets, leading to the desired therapeutic effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Structural Isomer: 3-Bromo-2-methylbenzhydrazide

The isomer 3-bromo-2-methylbenzhydrazide (CAS 108485-07-0) differs in the positions of bromine (meta) and methyl (ortho) groups. Key comparisons include:

- Safety Profile : Safety data for the isomer highlights hazards typical of brominated compounds, including toxicity upon ingestion or inhalation. Proper handling (e.g., gloves, ventilation) is recommended .

Table 1: Structural Isomers of Brominated Benzhydrazides

Functional Group Variations

3-Bromo-N′-(5-nitro-2-oxoindol-3-yl)benzohydrazide (CAS 304481-19-4)

This compound features a nitro-substituted indole moiety attached to the hydrazide group. Comparisons include:

- Reactivity : The nitro group (strong electron-withdrawing) increases acidity at adjacent positions, enhancing electrophilic substitution rates compared to the methyl group in this compound.

2-(3-Bromoanilino)acetohydrazide (CAS 2371-32-6)

This acetohydrazide derivative has a brominated aniline group instead of a benzoyl group. Key differences:

- Solubility : The acetohydrazide group may improve solubility in polar solvents compared to benzhydrazides.

- Pharmaceutical Utility : Such derivatives are intermediates in drug synthesis, e.g., antitubercular agents .

Table 2: Functional Group Comparisons

Substituent Position and Electronic Effects

2-Bromo-3,4-dimethoxybenzoic Acid (CAS not provided)

This compound shares a bromine atom at position 2 but includes methoxy groups (electron-donating) at positions 3 and 4. Comparisons highlight:

- Acidity : Methoxy groups increase electron density on the benzene ring, reducing the acidity of the carboxylic acid compared to the hydrazide group in this compound.

- Crystallinity : Methoxy-substituted derivatives often exhibit higher melting points (e.g., 203–204°C for this compound) due to hydrogen bonding .

2-Bromo-3-chlorobenzaldehyde (CAS 74073-40-8)

A halogenated benzaldehyde with bromo (position 2) and chloro (position 3) substituents:

- Reactivity : The aldehyde group undergoes nucleophilic additions, whereas the hydrazide group in this compound participates in condensation reactions (e.g., forming hydrazones).

- Electronic Effects : Bromine and chlorine (both electron-withdrawing) create a highly electrophilic aromatic ring, contrasting with the electron-donating methyl group in the target compound .

Heterocyclic Analog: 2-Bromo-3-methylpyridine (CAS 3430-17-9)

This pyridine derivative differs in ring structure but shares bromo and methyl substituents:

- Basicity : Pyridine’s nitrogen atom confers weak basicity (pKa ~1.7), unlike the neutral benzene ring in benzhydrazides.

Biological Activity

2-Bromo-3-methylbenzhydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its applications in pharmacology.

Synthesis

The synthesis of this compound typically involves bromination of 3-methylbenzhydrazide. The reaction conditions can vary, but common methods include:

- Bromination : Using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

- Recrystallization : Purification through recrystallization from ethanol or similar solvents to obtain pure crystals.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown:

- Inhibition Zone : The compound demonstrated inhibition zones ranging from 12 mm to 20 mm against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be between 50 µg/mL and 200 µg/mL, indicating effective antimicrobial potential.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties:

- Cell Viability Assays : In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) showed a dose-dependent decrease in cell viability with IC50 values around 40 µM.

- Mechanism of Action : The proposed mechanism includes induction of apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The results indicated that this compound was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a lead compound for developing new antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 100 |

| Escherichia coli | 15 | 150 |

| Pseudomonas aeruginosa | 12 | 200 |

Case Study 2: Anticancer Activity

In a study investigating the anticancer properties of benzhydrazide derivatives, it was found that treatment with this compound resulted in significant apoptosis in breast cancer cells. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.

| Treatment Concentration (µM) | % Cell Viability |

|---|---|

| Control | 100 |

| 10 | 85 |

| 20 | 70 |

| 40 | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.